Product packaging for 2-Amino-4-(methylsulfonyl)benzenethiol(Cat. No.:CAS No. 731760-48-8)

2-Amino-4-(methylsulfonyl)benzenethiol

Cat. No.: B2857463
CAS No.: 731760-48-8
M. Wt: 203.27
InChI Key: WFICJTMKAFXYPQ-UHFFFAOYSA-N
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Description

2-Amino-4-(methylsulfonyl)benzenethiol is a useful research compound. Its molecular formula is C7H9NO2S2 and its molecular weight is 203.27. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S2 B2857463 2-Amino-4-(methylsulfonyl)benzenethiol CAS No. 731760-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylsulfonylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-12(9,10)5-2-3-7(11)6(8)4-5/h2-4,11H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFICJTMKAFXYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 4 Methylsulfonyl Benzenethiol

Reductive Pathways from Nitro-Substituted Aromatic Precursors

A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. This approach is highly applicable to the synthesis of 2-Amino-4-(methylsulfonyl)benzenethiol, where the amino group is typically introduced in the final steps of the synthesis via the reduction of a 2-nitro precursor.

Hydrogenation Reduction of 2-Nitro-4-(methylsulfonyl)benzenethiol

The direct catalytic hydrogenation of a precursor such as 2-Nitro-4-(methylsulfonyl)benzenethiol would be the most straightforward method to yield the target compound. While specific literature detailing this exact transformation is scarce, the principles of catalytic hydrogenation of nitroarenes are well-established. This process typically involves the use of a metal catalyst and a hydrogen source to selectively reduce the nitro group to an amine.

Catalytic transfer hydrogenation (CTH) is a particularly appealing method that uses a hydrogen donor in the presence of a catalyst. This technique avoids the need for high-pressure gaseous hydrogen, making it a safer and more convenient laboratory procedure. A variety of hydrogen donors can be employed, with ammonium formate being a common and inexpensive choice.

Table 1: Catalytic Systems for Nitro Group Reduction
CatalystHydrogen SourceTypical SolventsReaction ConditionsKey Advantages
Palladium on Carbon (Pd/C)Ammonium Formate (HCOONH₄)Methanol, EthanolRoom temperature to refluxHigh efficiency, mild conditions
Raney Nickel (Raney Ni)Hydrogen Gas (H₂)Ethanol, MethanolElevated pressure and temperatureCost-effective for industrial scale
Iron (Fe) in Acidic MediaHydrochloric Acid (HCl)Water, EthanolRefluxClassical method, inexpensive reagents
Tin(II) Chloride (SnCl₂)Hydrochloric Acid (HCl)Ethanol, Ethyl AcetateRoom temperature to refluxGood for laboratory scale, mild

Catalytic Systems for Nitro Group Reduction to Amino Functionality

The choice of catalytic system for the reduction of the nitro group is crucial and depends on the other functional groups present in the molecule to ensure chemoselectivity. For a substrate containing a methylsulfonyl group and a thiol (or a protected thiol), the catalyst should ideally not affect these moieties.

Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro compounds. mdpi.com In combination with a hydrogen donor like ammonium formate, it provides a robust system for achieving high yields under mild conditions. mdpi.com The reaction proceeds via the decomposition of ammonium formate to produce hydrogen, carbon dioxide, and ammonia in situ. mdpi.com

Mechanochemical ball milling has also emerged as a green and efficient alternative for catalytic transfer hydrogenation of aromatic nitro compounds, using ammonium formate as the hydrogen source and Pd/C as the catalyst. mdpi.com This solvent-free approach can tolerate a wide range of functional groups. mdpi.com

For industrial-scale synthesis, catalytic hydrogenation using Raney nickel under hydrogen pressure is a common practice. nih.gov Another classical method involves the use of iron powder in an acidic medium, such as hydrochloric acid, which is an economical and reliable option. nih.gov

Construction of the Sulfonyl Moiety in Aminobenzenethiols

The introduction of the methylsulfonyl group onto the aromatic ring is a key step in the synthesis of this compound. This can be achieved either by direct sulfonylation of a pre-existing aminobenzenethiol derivative or, more commonly, by constructing the sulfonyl group on a suitable precursor molecule.

Introduction of the Methylsulfonyl Group on Aromatic Rings (Inference from related compounds)

A plausible synthetic route involves starting with a precursor that already contains the methylsulfonyl group. For instance, the synthesis of 2-nitro-4-methylsulfonylbenzoic acid has been well-documented, often starting from p-toluenesulfonyl chloride or methyl p-tolyl sulfone. google.comgoogle.com These precursors can be nitrated and then oxidized to introduce the nitro and carboxylic acid functionalities, respectively. patsnap.comasianpubs.org The carboxylic acid can then serve as a handle for the eventual introduction of the thiol group.

A general method for preparing methylsulfonyl aromatic compounds involves the methylation of aryl sulfinic acids. google.com This suggests a pathway where a sulfinic acid precursor could be methylated to form the desired methylsulfonyl group.

Sulfonylation Reactions in the Synthesis of Related Structures

Direct sulfonylation of an aromatic ring is a fundamental reaction in organic synthesis. While direct sulfonylation of an aminobenzenethiol would likely be complicated by the reactivity of the amino and thiol groups, sulfonylation of a protected precursor is a viable strategy. For example, chlorosulfonation of a suitable aromatic precursor with chlorosulfonic acid (ClSO₃H) can introduce a sulfonyl chloride group (-SO₂Cl), which can then be converted to a methylsulfonyl group. However, this method can be harsh and may not be compatible with sensitive functional groups. google.com

Formation of the Thiol Group in Substituted Anilines

The final key step in the synthesis is the introduction of the thiol group at the position ortho to the amino group. Several methods are available for the formation of thiophenols.

A common laboratory and industrial method for the preparation of thiophenols is the reduction of arylsulfonyl chlorides. orgsyn.org This method typically employs a reducing agent such as zinc dust in the presence of an acid, like sulfuric acid. orgsyn.org This approach is particularly relevant if a precursor like 2-nitro-4-(methylsulfonyl)benzenesulfonyl chloride can be synthesized. The nitro group would then be subsequently reduced to the amine.

Another approach involves the use of uncatalyzed transfer hydrogenation with a hydrogen donor like ammonium formate to reduce arylsulfonyl chlorides to thiophenols. tandfonline.com This method is advantageous as it avoids the use of metal catalysts which can be poisoned by sulfur compounds. tandfonline.com

The Herz reaction provides a classical route to 2-aminobenzenethiols from anilines by reaction with sulfur monochloride. ijcrt.org However, this method has limitations, particularly if the para position is unsubstituted, as it can lead to chlorination at that position. ijcrt.org For the synthesis of this compound, where the para position is occupied by the methylsulfonyl group, this side reaction would be avoided.

Finally, the reduction of bis-(o-nitrophenyl) disulfides is another established method for preparing 2-aminobenzenethiols. ijcrt.org This two-step process involves the initial formation of the disulfide from a halonitrobenzene, followed by reduction with an agent like zinc and acetic acid. ijcrt.org

Table 2: Methods for Thiol Group Formation on Aromatic Rings
PrecursorReagentsProductKey Features
Arylsulfonyl ChlorideZinc dust, Sulfuric acidThiophenolCommon industrial and lab method. orgsyn.org
Arylsulfonyl ChlorideAmmonium FormateThiophenolUncatalyzed transfer hydrogenation, avoids catalyst poisoning. tandfonline.com
Aniline (B41778)Sulfur Monochloride (S₂Cl₂)2-AminobenzenethiolHerz reaction; para-substitution is crucial. ijcrt.org
Bis-(o-nitrophenyl) disulfideZinc, Acetic Acid2-AminobenzenethiolTwo-step process from halonitrobenzenes. ijcrt.org

Hydrolytic Cleavage Strategies for Thiophenol Generation

The generation of a free thiol group, such as the one in this compound, can be achieved through the hydrolysis of a more stable precursor, such as a thioester or a related sulfur-protected derivative. This approach is advantageous as it allows for the protection of the often reactive thiol moiety during intermediate synthetic steps.

One common strategy involves the hydrolysis of thioacetates. While not specifically documented for this compound, the general principle of converting an aromatic thioacetate to a thiophenol is a well-established method. This transformation is typically carried out under basic conditions, for example, using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the thioester, leading to the cleavage of the thioester bond and formation of the thiolate anion, which is subsequently protonated to yield the thiophenol.

Another relevant hydrolytic strategy involves the cleavage of 2-aminobenzothiazoles. Substituted 2-aminobenzothiazoles can be synthesized through various methods, including the reaction of anilines with thiourea and an oxidizing agent. These heterocyclic precursors can then be subjected to alkaline hydrolysis to yield the corresponding 2-aminobenzenethiol. ijcrt.org This two-step sequence provides an indirect route to the desired aminothiophenol functionality.

The table below summarizes hypothetical hydrolytic cleavage reactions that could be adapted for the final deprotection step in a synthesis of this compound.

PrecursorReagentsProduct
S-(2-Amino-4-(methylsulfonyl)phenyl) ethanethioateNaOH, H₂O/EtOHThis compound
6-(Methylsulfonyl)-2-aminobenzothiazoleKOH, H₂OThis compound

Sulfur-Introducing Reactions for Aryl Thiol Formation

Direct introduction of a thiol group onto an aromatic ring is a key step in the synthesis of aryl thiols. Several methods are available for this transformation, with the choice of method often depending on the nature of the substituents already present on the aromatic ring.

One of the most common methods for the synthesis of thiophenols is the reduction of benzenesulfonyl chlorides. wikipedia.org This reaction is typically carried out using a reducing agent such as zinc dust in an acidic medium. wikipedia.orgorgsyn.org For the synthesis of this compound, a potential precursor would be 2-amino-4-(methylsulfonyl)benzenesulfonyl chloride. However, the presence of the reducible amino group would require careful selection of the reducing agent and reaction conditions to achieve chemoselectivity.

Another widely used method involves the reaction of an aryl diazonium salt with a sulfur nucleophile. The Leuckart thiophenol reaction, for instance, utilizes the reaction of a diazonium salt with a xanthate, followed by hydrolysis to yield the thiophenol. wikipedia.org Alternatively, diazonium salts can be reacted with sodium polysulfide. google.com In the context of synthesizing the target compound, 2-amino-4-(methylsulfonyl)aniline could be diazotized and then treated with a suitable sulfur reagent.

The table below outlines potential sulfur-introducing reactions for the synthesis of this compound.

Starting MaterialReagentsIntermediate/Product
2-Amino-4-(methylsulfonyl)benzenesulfonyl chlorideZn, H₂SO₄This compound
2-Amino-4-(methylsulfonyl)aniline1. NaNO₂, HCl2. K⁺⁻S-C(=S)OEt⁻3. H₃O⁺This compound
1-Chloro-2-nitro-4-(methylsulfonyl)benzeneNaSH2-Nitro-4-(methylsulfonyl)benzenethiol

Multi-Step Synthetic Sequences and Strategic Retrosynthetic Analysis

The synthesis of a multifunctional compound like this compound typically requires a multi-step approach. A strategic retrosynthetic analysis helps in devising a logical synthetic pathway by breaking down the target molecule into simpler, readily available starting materials.

A plausible retrosynthetic pathway for this compound is outlined below:

Retrosynthetic Analysis:

The target molecule, This compound (1) , can be disconnected at the C-N bond, suggesting its formation from a nitro precursor via reduction. This leads to 2-Nitro-4-(methylsulfonyl)benzenethiol (2) . The thiol group in 2 can be envisioned as being introduced by nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, by a sulfur nucleophile. This points to a precursor like 1-Chloro-2-nitro-4-(methylsulfonyl)benzene (3) . Alternatively, the thiol can be formed from the reduction of a sulfonyl chloride, leading to 2-Nitro-4-(methylsulfonyl)benzenesulfonyl chloride (4) .

The precursor 1-Chloro-2-nitro-4-(methylsulfonyl)benzene (3) can be obtained from the oxidation of the corresponding thioether, 1-Chloro-2-nitro-4-(methylthio)benzene (5) . The thioether 5 can be synthesized from 1,4-dichloro-2-nitrobenzene (6) by nucleophilic substitution with sodium methanethiolate.

Alternatively, the sulfonyl chloride 4 can be prepared from 4-chloro-3-nitrobenzenesulfonyl chloride (7) . The synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride has been reported from the chlorosulfonation of o-chloronitrobenzene. researchgate.netgoogle.com

A key synthetic sequence, as suggested by patent literature, involves the hydrogenation reduction of 2-nitro-4-methylsulfonyl thiophenol to obtain the target compound.

Cyclocondensation and Thioetherification Steps

While not a direct route to this compound itself, cyclocondensation reactions of 2-aminobenzenethiols are important for the synthesis of related heterocyclic compounds, such as benzothiazoles. For instance, 2-aminobenzenethiols can undergo condensation with nitriles, catalyzed by copper, to form 2-substituted benzothiazoles. organic-chemistry.org This highlights a potential application of the target compound in the synthesis of more complex molecules.

Thioetherification, the formation of a thioether (C-S-C) bond, is a crucial step in one of the proposed synthetic routes. For example, the synthesis of 1-Chloro-2-nitro-4-(methylthio)benzene from 1,4-dichloro-2-nitrobenzene and sodium methanethiolate is a classic example of nucleophilic aromatic substitution leading to a thioether. This thioether can then be oxidized to the corresponding sulfone.

Optimization of Synthetic Protocols for Enhanced Yield and Purity

The efficiency of a multi-step synthesis is highly dependent on the optimization of each individual reaction step to maximize yield and purity. For the synthesis of this compound, the catalytic hydrogenation of the nitro precursor is a critical step that can be optimized.

The selective hydrogenation of functionalized nitroaromatics is a well-studied area, with several factors influencing the reaction outcome. rsc.orgresearchgate.net

Catalyst Selection: A variety of catalysts can be employed for the reduction of nitro groups, including noble metal catalysts like palladium on carbon (Pd/C) and platinum on carbon (Pt/C), as well as non-noble metal catalysts. bohrium.com The choice of catalyst can significantly impact the chemoselectivity, especially when other reducible functional groups are present.

Reaction Conditions:

Solvent: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst. Common solvents for hydrogenation include ethanol, methanol, and ethyl acetate.

Temperature and Pressure: These parameters are crucial for controlling the reaction rate and selectivity. Mild conditions are generally preferred to avoid side reactions.

Additives: The addition of certain promoters or inhibitors can enhance the selectivity of the hydrogenation. For instance, in the hydrogenation of halogenated nitroaromatics, additives can be used to suppress dehalogenation. ccspublishing.org.cn

The table below presents a summary of parameters that can be optimized for the hydrogenation of 2-nitro-4-(methylsulfonyl)thiophenol.

ParameterOptionsDesired Outcome
Catalyst Pd/C, Pt/C, Raney Ni, Co@NCHigh conversion and selectivity for the amino group
Solvent Ethanol, Methanol, Ethyl Acetate, TolueneGood substrate solubility, high catalyst activity
Hydrogen Pressure 1-50 atmComplete reduction of the nitro group
Temperature 25-80 °CEfficient reaction rate without decomposition
Additives N/A for this specific reactionPrevention of side reactions if necessary

By systematically varying these parameters, the reaction conditions can be fine-tuned to achieve a high yield and purity of the final product, this compound.

Reactivity and Chemical Transformations of 2 Amino 4 Methylsulfonyl Benzenethiol

Reactions at the Thiol (-SH) Functional Group

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. These characteristics allow it to participate in a variety of chemical transformations.

Thioetherification and Thioesterification Reactions

The thiol group of 2-Amino-4-(methylsulfonyl)benzenethiol is readily deprotonated to form a thiolate anion, which is a potent nucleophile. This nucleophilicity allows for the formation of thioethers and thioesters through reactions with appropriate electrophiles.

Thioetherification: In the presence of a base, the thiol can undergo S-alkylation or S-arylation to form thioethers. For instance, reaction with alkyl halides (e.g., methyl iodide) or activated aryl halides would yield the corresponding thioether. The reaction proceeds via a nucleophilic substitution mechanism. While specific examples with this compound are not extensively documented, the general reactivity of thiophenols in such transformations is well-established. For example, the thioetherification of thiophenols with halogenated heterocycles can proceed under mild, additive-free conditions scispace.com.

ReactantProductReaction Type
Alkyl Halide (R-X)2-Amino-4-(methylsulfonyl)phenyl Alkyl SulfideS-Alkylation
Aryl Halide (Ar-X)2-Amino-4-(methylsulfonyl)phenyl Aryl SulfideS-Arylation

Thioesterification: Reaction of the thiol with acyl chlorides or acid anhydrides leads to the formation of thioesters. This reaction is a type of nucleophilic acyl substitution where the thiol acts as the nucleophile.

ReactantProductReaction Type
Acyl Chloride (RCOCl)S-(2-Amino-4-(methylsulfonyl)phenyl) ThioesterThioesterification
Acid Anhydride ((RCO)2O)S-(2-Amino-4-(methylsulfonyl)phenyl) ThioesterThioesterification

Oxidative Transformations of the Thiol Moiety

The thiol group is sensitive to oxidizing agents, leading to the formation of various sulfur-containing functional groups, most notably disulfides.

Disulfide Formation: Mild oxidation of this compound, for instance with iodine or hydrogen peroxide, would be expected to yield the corresponding disulfide, bis(2-amino-4-(methylsulfonyl)phenyl) disulfide. This oxidative coupling is a common reaction for thiols and is crucial in many biological systems for the formation of disulfide bridges in proteins nih.govresearchgate.netspringernature.comtaylorandfrancis.com. The formation of disulfide bonds can be a spontaneous process or catalyzed by enzymes nih.gov.

Further oxidation under stronger conditions can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids, though these transformations are less commonly employed in synthetic strategies compared to disulfide formation. The self-coupling of thiophenols can also occur as a side reaction in other transformations if oxidizing conditions are not carefully controlled acs.org.

Formation of Thiometal Complexes and Metal-Organic Frameworks

The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for soft metal ions. This property allows for the formation of stable coordination complexes and has potential applications in the construction of metal-organic frameworks (MOFs). The amino group can also participate in coordination, making this compound a potential bidentate ligand.

The coordination can occur with a variety of transition metals. While specific MOFs incorporating this compound are not widely reported, the use of thiol and thioether-based ligands in the synthesis of MOFs is an active area of research rsc.org. Similarly, amino-functionalized linkers are commonly used to introduce specific functionalities into MOFs mdpi.comresearchgate.netcore.ac.uk. The combination of both a thiol and an amino group in one molecule offers possibilities for creating multifunctional frameworks.

Reactions at the Amino (-NH2) Functional Group

The amino group, although its basicity is reduced by the electron-withdrawing methylsulfonyl group, remains a potent nucleophile and can participate in a range of reactions, particularly with acylating and sulfonylating agents.

Nucleophilic Acyl Substitution Reactions

The amino group readily reacts with carboxylic acid derivatives such as acyl chlorides and acid anhydrides to form amides. This is a classic example of a nucleophilic acyl substitution reaction libretexts.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.orgyoutube.com. The reaction involves the attack of the nitrogen lone pair on the electrophilic carbonyl carbon, followed by the elimination of a leaving group.

ReagentProduct
Acyl Chloride (R-COCl)N-(2-mercapto-5-(methylsulfonyl)phenyl)acetamide
Acid Anhydride ((R-CO)2O)N-(2-mercapto-5-(methylsulfonyl)phenyl)acetamide

It is worth noting that in a related system, the acylation of methyl 3-amino-4-arylsulfonylthiophene-2-carboxylates under standard conditions was reported to be unsuccessful, suggesting that steric hindrance or the electronic nature of the substrate can sometimes impede this reaction elsevierpure.com.

Sulfonamidation and Related Amide Formations

In a similar fashion to acylation, the amino group can react with sulfonyl chlorides to form sulfonamides. This reaction is important for the synthesis of many pharmaceutically active compounds. The reaction proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The synthesis of sulfonamides from various amino compounds is a well-established synthetic methodology nih.gov.

ReagentProduct
Sulfonyl Chloride (R-SO2Cl)N-(2-mercapto-5-(methylsulfonyl)phenyl)sulfonamide

Condensation Reactions with Carbonyl Compoundsnih.gov

The primary amine functionality of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction is a classic example of nucleophilic addition to the carbonyl carbon. researchgate.netoxfordsciencetrove.com The reaction proceeds via a two-step mechanism:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal. wikipedia.org

Dehydration: This carbinolamine intermediate is typically unstable and undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a C=N double bond. wikipedia.org The resulting product is an imine, commonly referred to as a Schiff base. mdpi.com

These reactions are reversible and are often driven to completion by removing the water formed during the reaction. wikipedia.org The imine products are often not isolated but serve as key intermediates for subsequent intramolecular cyclization reactions, particularly in the synthesis of benzothiazoles. nih.govmdpi.com

Carbonyl ReactantIntermediate ProductGeneral Reaction Conditions
Aldehyde (R-CHO)Schiff Base (Imine)Acid or base catalysis, often with removal of water.
Ketone (R-CO-R')Schiff Base (Imine)Acid catalysis, typically requires more forcing conditions than aldehydes.

This table illustrates the general condensation reaction of this compound with aldehydes and ketones to form imine intermediates.

Reactions at the Methylsulfonyl (-SO2CH3) Functional Group

The methylsulfonyl group is a powerful electron-withdrawing substituent that significantly influences the reactivity of both the aromatic ring and its own methyl protons.

The sulfonyl group is one of the strongest activating groups for nucleophilic aromatic substitution (SNAr). libretexts.org Its potent electron-withdrawing nature, through both inductive and resonance effects, depletes the electron density of the benzene (B151609) ring. This makes the ring susceptible to attack by strong nucleophiles.

The activation is most pronounced at the ortho and para positions relative to the sulfonyl group. libretexts.org In this compound, the amino group is in an ortho position and the thiol group is in the para position. While these positions are activated, the existing functional groups are not suitable leaving groups. However, if a good leaving group (such as a halogen) were present at one of the other activated positions (e.g., C-3 or C-5), the sulfonyl group would facilitate its displacement by a nucleophile. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org It is important to note that the sulfonyl group itself is generally not displaced in SNAr reactions due to the high strength of the carbon-sulfur bond.

The hydrogens on the methyl group attached to the sulfonyl function (the α-carbon) are acidic. The strong electron-withdrawing capacity of the SO2 group stabilizes the conjugate base (a carbanion) that forms upon deprotonation. msu.edu This stabilization occurs through delocalization of the negative charge onto the oxygen atoms of the sulfonyl group.

With a sufficiently strong base (e.g., an organolithium reagent or a metal hydride), the α-carbon can be deprotonated to generate a nucleophilic carbanion. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions with suitable electrophiles. msu.edu

ElectrophilePotential Product StructureReaction Type
Alkyl Halide (R-X)C-AlkylationNucleophilic Substitution
Aldehyde/Ketoneβ-HydroxysulfoneAldol-type Addition
Ester (R-COOR')β-KetosulfoneAcylation
Michael AcceptorConjugate Addition ProductMichael Addition

This table outlines the potential reactivity of the carbanion formed at the α-carbon of the methylsulfonyl group with various electrophiles.

Annulation and Heterocyclic Ring-Forming Reactions

The bifunctional nature of this compound, possessing both an amine and a thiol group in an ortho relationship, makes it an excellent precursor for the synthesis of fused heterocyclic systems.

The reaction of 2-aminothiophenols to form benzothiazoles is a cornerstone of heterocyclic synthesis. nih.govorganic-chemistry.org For this compound, this involves the formation of a five-membered thiazole (B1198619) ring fused to the benzene ring.

From Aldehydes: As mentioned in section 3.2.3, condensation with an aldehyde forms a Schiff base intermediate. The adjacent thiol group can then undergo an intramolecular nucleophilic attack on the imine carbon, followed by an oxidation step (often by air or another oxidant) to aromatize the ring, yielding a 2-substituted-6-(methylsulfonyl)benzothiazole. nih.govekb.eg

From Carboxylic Acids (Phillips Synthesis): A widely used method involves the direct condensation of the aminothiophenol with a carboxylic acid or its derivatives (like acyl chlorides or esters). nih.gov The reaction is typically heated, often in the presence of a dehydrating agent or acid catalyst such as polyphosphoric acid (PPA), to drive the cyclocondensation. nih.gov

ReagentCatalyst/ConditionsProduct Type
Aldehyde (R-CHO)DMSO, reflux; or O2, catalyst2-Substituted Benzothiazole (B30560)
Carboxylic Acid (R-COOH)Polyphosphoric Acid (PPA), heat2-Substituted Benzothiazole
Acyl Chloride (R-COCl)Pyridine or other base2-Substituted Benzothiazole
Orthoester (RC(OR')3)Acid catalyst, heat2-Substituted Benzothiazole

This table summarizes common methods for the synthesis of benzothiazole derivatives from this compound.

The synthesis of 1,4-benzothiazines involves the formation of a six-membered ring containing both the nitrogen and sulfur atoms from the precursor. rsc.orgnih.gov This requires reaction with a bifunctional reagent that can bridge the amino and thiol groups.

Common strategies include reactions with α-halocarbonyl compounds, activated alkynes, or β-dicarbonyl compounds. cbijournal.comnih.gov A general mechanism involves the initial S-alkylation of the more nucleophilic thiol group, followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the second electrophilic site. nih.gov For example, reaction with an α-bromo ketone would first form an S-alkylated intermediate, which then cyclizes and dehydrates to yield a 3-substituted-7-(methylsulfonyl)-2H-1,4-benzothiazine.

ReagentGeneral Product Structure
α-Halo Ketone (R-CO-CH2-Br)3-Substituted-1,4-Benzothiazine
α-Halo Ester (R-OOC-CH2-Br)3-Oxo-3,4-dihydro-2H-1,4-benzothiazine
Acetylenic Ester (R-C≡C-COOR')Substituted 1,4-Benzothiazine
Maleic Anhydride1,4-Benzothiazine derivative

This table presents examples of reagents used to synthesize 1,4-benzothiazine derivatives from this compound.

C-N/C-S Coupling Reactions for Fused Heterocycles

This compound is a valuable precursor for the synthesis of various fused heterocyclic compounds, most notably substituted benzothiazoles. These reactions typically proceed through a one-pot condensation-cyclization mechanism involving the reaction of the amino and thiol groups with a suitable electrophilic partner. The strong electron-withdrawing nature of the methylsulfonyl group is expected to enhance the reaction rates and yields in many of these transformations. mdpi.com

The general strategy for forming these fused heterocycles involves the initial reaction of the more nucleophilic amino group with an electrophile, followed by an intramolecular cyclization involving the thiol group. A variety of reagents can be employed to construct the fused ring, leading to a diverse range of heterocyclic scaffolds.

Common electrophilic partners and the resulting fused heterocyclic systems include:

Aldehydes and Ketones: Condensation with aldehydes or ketones, often under oxidative conditions or in the presence of a catalyst, yields 2-substituted benzothiazoles. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization. The presence of an electron-withdrawing group like the methylsulfonyl group on the 2-aminothiophenol (B119425) moiety has been observed to result in higher yields of the benzothiazole product. mdpi.com

Carboxylic Acids and Derivatives: Reaction with carboxylic acids, acyl chlorides, esters, or amides leads to the formation of 2-substituted benzothiazoles. When using carboxylic acids, dehydrating agents such as polyphosphoric acid (PPA) are commonly employed to facilitate the condensation and subsequent cyclization. nih.gov

Carbon Disulfide: In the presence of a base, 2-aminothiophenols react with carbon disulfide to form 2-mercaptobenzothiazole. This reaction is a cornerstone in the synthesis of this important class of compounds.

The following interactive table summarizes representative C-N/C-S coupling reactions for the formation of fused heterocycles, based on the known reactivity of substituted 2-aminothiophenols.

Electrophilic PartnerResulting Fused HeterocycleTypical Reaction ConditionsReference
Aromatic Aldehydes2-ArylbenzothiazolesOxidative conditions (e.g., air, H₂O₂), various catalysts (e.g., RuCl₃, nano-silica triazine dendrimer supported Cu(II)) mdpi.commdpi.com
Carboxylic Acids2-Alkyl/ArylbenzothiazolesPolyphosphoric acid (PPA) at elevated temperatures. nih.gov
Acyl Chlorides2-Alkyl/ArylbenzothiazolesBase-catalyzed condensation. nih.gov
Carbon Disulfide2-MercaptobenzothiazoleBasic conditions (e.g., NaOH, KOH). google.com
Nitriles2-Substituted BenzothiazolesCopper-catalyzed reaction. mdpi.com

Chemoselective and Regioselective Transformations

The presence of two distinct nucleophilic centers, the amino (-NH₂) and the thiol (-SH) groups, in this compound introduces the potential for chemoselective and regioselective reactions. The outcome of a reaction often depends on the nature of the electrophile and the reaction conditions employed.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the relative nucleophilicity of the amino and thiol groups dictates the initial site of attack by an electrophile.

Reaction with Hard Electrophiles: The amino group, being a harder nucleophile than the thiol group, will preferentially react with hard electrophiles such as acyl chlorides or anhydrides. This leads to the selective N-acylation of the amino group.

Reaction with Soft Electrophiles: Conversely, the thiol group is a softer nucleophile and will react preferentially with soft electrophiles. For instance, in Michael additions to α,β-unsaturated carbonyl compounds, the thiol group is the more likely nucleophile to add to the β-carbon.

The strong electron-withdrawing effect of the methylsulfonyl group decreases the basicity and nucleophilicity of the amino group. This effect can further enhance the selectivity for S-alkylation or S-arylation over N-alkylation or N-arylation, especially with less reactive electrophiles.

Regioselectivity:

Regioselectivity becomes important in cyclization reactions where different ring closures are possible. In the formation of benzothiazoles from 2-aminothiophenols, the regioselectivity is generally well-defined, leading to the formation of the five-membered thiazole ring fused to the benzene ring.

However, in reactions with unsymmetrical bifunctional electrophiles, the regiochemical outcome can vary. For example, reaction with an α-haloketone could potentially lead to two different isomers depending on which nitrogen or sulfur atom acts as the initial nucleophile and which part of the electrophile is attacked first. The inherent reactivity of the functional groups and the reaction conditions will govern the regioselectivity of such transformations. For instance, in the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives from a thiosemicarbazide (B42300) intermediate, the choice of cyclizing reagent can direct the reaction to selectively form one heterocycle over the other. nih.gov

Derivatives and Analogues of 2 Amino 4 Methylsulfonyl Benzenethiol

Structural Modifications on the Aromatic Ring System

The reactivity and properties of 2-Amino-4-(methylsulfonyl)benzenethiol can be finely tuned by introducing various substituents onto the benzene (B151609) ring. These modifications can influence the electronic environment of the molecule and provide new points for further functionalization.

Halogenation of the aromatic ring is a common strategy to modulate the electronic properties of aminobenzenethiols. The introduction of electron-withdrawing halogens can significantly impact the reactivity of the amino and thiol groups. For instance, 2-Amino-4-chlorobenzenethiol is a known derivative used in the synthesis of various heterocyclic compounds. sigmaaldrich.com It can react with aromatic aldehydes to form corresponding thiazole (B1198619) derivatives. sigmaaldrich.com The presence of both a halogen and a sulfonyl group would further influence the molecule's chemical behavior, although specific research on a 2-amino-benzenethiol scaffold featuring both methylsulfonyl and halo-substituents is not extensively detailed in the provided literature. The synthesis of amino acids with halodifluoromethyl moieties represents another approach to incorporating halogens into complex aromatic systems, which can be precursors to advanced derivatives. nih.gov

ReactantReagentProduct ClassReference
2-Amino-4-chlorobenzenethiolAromatic AldehydesThiazole Derivatives sigmaaldrich.com
2-Amino-4-chlorobenzenethiolCyclohexanecarboxaldehydeThiazoline Derivatives sigmaaldrich.com

The introduction of alkyl or aryl groups onto the aromatic ring of 2-aminobenzenethiol provides another avenue for creating structural diversity. These substituents can alter the steric and electronic characteristics of the parent molecule. For example, 2-Amino-4-methylbenzenethiol is a commercially available analogue that serves as a building block in organic synthesis. sigmaaldrich.com While the core focus is on the methylsulfonyl compound, the principles of substitution apply broadly. Synthesizing analogues with both an alkyl/aryl group and a methylsulfonyl group would involve multi-step synthetic pathways, potentially starting from a suitably substituted benzene derivative that can undergo sequential nitration, reduction, sulfonation, and thiolation reactions.

Heterocyclic Scaffolds Derived from this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a thiol group, makes it an ideal precursor for the synthesis of various sulfur and nitrogen-containing heterocycles.

Phenothiazines are a class of tricyclic heterocyclic compounds with significant applications. The synthesis of substituted phenothiazines can be achieved through the reaction of 2-aminobenzenethiols with cyclohexanones under transition-metal-free conditions, using molecular oxygen as a hydrogen acceptor. researchgate.netrsc.org While the specific reaction using this compound is not detailed, the synthesis has been successfully demonstrated with structurally similar compounds like 2-amino-4-(trifluoromethyl)benzenethiol. rsc.org This reaction proceeds via a condensation and subsequent oxidative aromatization to form the phenothiazine (B1677639) core. The electron-withdrawing nature of the methylsulfonyl group, similar to the trifluoromethyl group, would influence the reaction kinetics and the properties of the resulting phenothiazine derivative.

2-Aminobenzenethiol DerivativeReactantConditionsProductYieldReference
2-amino-4-(trifluoromethyl)benzenethiol hydrochlorideCyclohexanoneO₂, 140 °C2-(Trifluoromethyl)-1,2,3,4-tetrahydrophenothiazine60% rsc.org
2-aminobenzenethiol4-methylcyclohexanoneO₂, 140 °C2-Methyl-1,2,3,4-tetrahydrophenothiazine83% rsc.org
Reactant 1Reactant 2Catalyst/ConditionsProduct ClassReference
2-AminobenzenethiolNitrilesCopper catalyst2-Substituted Benzothiazoles organic-chemistry.org
2-AminobenzenethiolAldehydesIodine/DMF2-Substituted Benzothiazoles organic-chemistry.org
2-AminobenzenethiolCarboxylic Acids(o-CF₃PhO)₃PBenzothiazoles organic-chemistry.org
2-AminobenzenethiolAcetophenonesIodine/DMSO2-Aroylbenzothiazoles organic-chemistry.org

The core structure of this compound can be incorporated into larger, multifunctional "hybrid" molecules. The sulfonyl group, in particular, is a key feature in many benzenesulfonamide (B165840) derivatives. nih.gov For example, new 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives have been synthesized and conjugated with 1,3,5-triazine (B166579) moieties bearing amino acids. nih.gov While these examples start from a benzenesulfonamide rather than a benzenethiol, they illustrate how the amino and sulfonyl groups can be part of a larger, complex molecular architecture. The synthesis of such hybrid compounds from this compound would involve selective reactions at the amino and thiol positions, potentially protecting one group while functionalizing the other, to build complex structures that combine the features of sulfonamides, anilines, and thiophenols. mdpi.com The sulfone functional group itself is a versatile building block in organic chemistry, and its synthesis and incorporation into complex molecules are of significant interest. nih.govresearchgate.netorganic-chemistry.org

Synthesis and Functionalization of Sulfur-Oxygen Hybrid Derivatives (e.g., sulfoxides, sulfones)

The synthesis of sulfur-oxygen hybrid derivatives of this compound involves the targeted oxidation of the thiol (-SH) group. This functionalization creates reactive intermediates such as sulfenic, sulfinic, and sulfonic acids, which can be further derivatized. The primary challenge in these syntheses is achieving selective oxidation of the thiol in the presence of other sensitive functional groups, namely the primary amino (-NH2) group and the pre-existing methylsulfonyl (-SO2CH3) group. The methylsulfonyl group is already in its highest oxidation state and is generally stable to further oxidation. However, the amino group can be susceptible to oxidation, necessitating careful selection of reagents and reaction conditions.

The controlled oxidation of the thiol functionality can lead to the formation of sulfoxides (as sulfinates) and sulfones (as sulfonates), which are valuable intermediates for further molecular elaboration.

Synthesis of Sulfoxide (B87167) Derivatives

The selective oxidation of a thiol to a sulfoxide (in the form of a sulfinic acid, R-SO₂H, from a thiol, R-SH) requires mild and controlled oxidizing conditions to prevent over-oxidation to the corresponding sulfone (sulfonic acid). A common strategy involves the use of one equivalent of an oxidizing agent. Various reagents have been established for the selective oxidation of thiols and sulfides. organic-chemistry.orgmdpi.com

Hydrogen peroxide (H₂O₂) is a widely used oxidant where selectivity between the sulfoxide and sulfone can be controlled by adjusting the stoichiometry of the reagent. organic-chemistry.orgorganic-chemistry.org The use of approximately one equivalent of H₂O₂, often in the presence of a catalyst, can favor the formation of the sulfoxide. Other reagent systems developed for this selective transformation include urea-hydrogen peroxide in combination with diphenyl diselenide. organic-chemistry.org

A plausible pathway for the synthesis of a sulfoxide derivative from this compound would involve its reaction with a controlled amount of a suitable oxidizing agent. The initial product would be 2-amino-4-(methylsulfonyl)benzenesulfinic acid. This sulfinic acid is a key intermediate that can be functionalized further, for example, by esterification or by reaction with alkyl halides to form sulfones. organic-chemistry.org

Synthesis of Sulfone Derivatives

The synthesis of sulfone derivatives from this compound involves the complete oxidation of the thiol group to a sulfonic acid (-SO₃H). This transformation typically requires stronger oxidizing agents or a higher stoichiometry of the oxidant compared to sulfoxide synthesis. organic-chemistry.org

Reagents commonly employed for the robust oxidation of thiols or sulfides directly to sulfones include an excess of hydrogen peroxide, often catalyzed by species like tantalum carbide or silica-based tungstate (B81510) catalysts. organic-chemistry.org Other effective systems include permanganate (B83412) supported on manganese dioxide and urea-hydrogen peroxide in conjunction with phthalic anhydride, which can drive the oxidation past the sulfoxide stage directly to the sulfone. organic-chemistry.org A process for oxidizing thiols to sulfonic acids using dimethyl sulfoxide (DMSO) in the presence of a halogen catalyst and water has also been described. google.com

Applying these methods to this compound would yield 2-amino-4-(methylsulfonyl)benzenesulfonic acid. This sulfonic acid derivative is a strong acid and a versatile intermediate for introducing the sulfonyl group into other molecules via the formation of sulfonyl chlorides and subsequent reactions to form sulfonamides or sulfonates. ontosight.ai

The table below summarizes potential synthetic routes for these sulfur-oxygen hybrid derivatives based on established methodologies for thiol oxidation.

Target DerivativeGeneral ReactionTypical Reagents and ConditionsPlausible Product
Sulfoxide (Sulfinic Acid)Controlled Oxidation~1 eq. H₂O₂ with catalyst (e.g., LiNbMoO₆); Urea-H₂O₂/Ph₂Se₂ organic-chemistry.org2-Amino-4-(methylsulfonyl)benzenesulfinic acid
Sulfone (Sulfonic Acid)Strong OxidationExcess H₂O₂ with catalyst (e.g., Niobium carbide, Tungstate); KMnO₄/MnO₂; Urea-H₂O₂/Phthalic anhydride; DMSO/Halogen catalyst organic-chemistry.orggoogle.com2-Amino-4-(methylsulfonyl)benzenesulfonic acid

Functionalization of Sulfinic and Sulfonic Acid Derivatives

The resulting sulfinic and sulfonic acid derivatives are themselves key functional intermediates. 2-Amino-4-(methylsulfonyl)benzenesulfinic acid can undergo S-alkylation to produce unsymmetrical sulfones. organic-chemistry.org 2-Amino-4-(methylsulfonyl)benzenesulfonic acid can be converted into the corresponding sulfonyl chloride, a highly reactive intermediate. This sulfonyl chloride can then react with various nucleophiles, such as amines or alcohols, to form a diverse range of sulfonamides and sulfonate esters, respectively, thereby expanding the chemical space accessible from the parent aminothiol.

The table below details the functionalization pathways for these intermediates.

IntermediateFunctionalization ReactionReagentsProduct Class
2-Amino-4-(methylsulfonyl)benzenesulfinic acidS-AlkylationAlkyl Halide (R-X), BaseUnsymmetrical Sulfones
2-Amino-4-(methylsulfonyl)benzenesulfonic acidSulfonyl Chloride FormationThionyl chloride (SOCl₂) or PCl₅2-Amino-4-(methylsulfonyl)benzenesulfonyl chloride
(from Sulfonyl Chloride) Sulfonamide FormationPrimary/Secondary Amine (R₂NH)Sulfonamides
(from Sulfonyl Chloride) Sulfonate Ester FormationAlcohol (R-OH), BaseSulfonate Esters

Advanced Spectroscopic and Structural Characterization of 2 Amino 4 Methylsulfonyl Benzenethiol and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy serves as a powerful, non-destructive analytical technique for identifying the functional groups and elucidating the structural features of molecules. By probing the vibrational motions of atoms within a molecule, techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide a unique "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For 2-Amino-4-(methylsulfonyl)benzenethiol, the FT-IR spectrum is expected to exhibit characteristic bands for the amino (-NH₂), methylsulfonyl (-SO₂CH₃), thiol (-SH), and substituted benzene (B151609) ring moieties.

The primary amino group typically shows two distinct stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). In substituted 2-aminobenzenethiols, these bands are generally observed in the range of 3450-3300 cm⁻¹ and 3330-3240 cm⁻¹, respectively ijcrt.org. The S-H stretching vibration of the thiol group is expected to produce a weak band in the region of 2600-2550 cm⁻¹ ijcrt.org.

The methylsulfonyl group will present strong characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated to appear in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively cdnsciencepub.com. Vibrations associated with the benzene ring, such as C-H and C=C stretching, will also be present in the spectrum.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amino (-NH₂)Asymmetric Stretch3450 - 3300
Amino (-NH₂)Symmetric Stretch3330 - 3240
Thiol (-SH)S-H Stretch2600 - 2550
Methylsulfonyl (-SO₂CH₃)Asymmetric S=O Stretch1350 - 1300
Methylsulfonyl (-SO₂CH₃)Symmetric S=O Stretch1160 - 1120
Aromatic RingC-H Stretch3100 - 3000
Aromatic RingC=C Stretch1600 - 1450

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar and symmetric vibrations.

In the context of this compound, Raman spectroscopy would be highly sensitive to the S-H and S=O stretching vibrations, as well as the vibrations of the aromatic ring. The S-H stretching vibration, which is often weak in FT-IR, can be more readily observed in the Raman spectrum. The symmetric S=O stretch of the methylsulfonyl group is also expected to produce a strong Raman signal. Furthermore, Raman spectroscopy is a powerful tool for studying the structure of aromatic carbon materials and can provide detailed information about the substitution pattern on the benzene ring mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings.

For this compound, the ¹H NMR spectrum would display distinct signals for the protons of the amino group, the methyl group of the methylsulfonyl moiety, the thiol group, and the aromatic ring. The amino protons (-NH₂) typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, generally in the range of 3-5 ppm. The thiol proton (-SH) also gives a singlet, which can be found over a wide range but is often in the 3-4 ppm region for aromatic thiols. The methyl protons (-SO₂CH₃) would appear as a sharp singlet, likely in the downfield region due to the electron-withdrawing nature of the sulfonyl group. The aromatic protons would exhibit a complex splitting pattern due to spin-spin coupling, with their chemical shifts influenced by the positions of the amino, thiol, and methylsulfonyl substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
-NH₂3.0 - 5.0Broad Singlet
-SH3.0 - 4.0Singlet
-SO₂CH₃3.0 - 3.5Singlet
Aromatic H6.5 - 8.0Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

In the ¹³C NMR spectrum of this compound, separate signals are expected for the methyl carbon of the sulfonyl group and the six carbons of the benzene ring. The chemical shift of the methyl carbon will be influenced by the adjacent sulfonyl group. The aromatic carbons will have a range of chemical shifts depending on the attached substituent. The carbon attached to the amino group (C2) and the carbon attached to the thiol group (C1) will be shielded, while the carbon attached to the electron-withdrawing methylsulfonyl group (C4) will be deshielded and appear at a higher chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
-SO₂CH₃40 - 50
Aromatic C-S110 - 125
Aromatic C-N140 - 150
Aromatic C-SO₂135 - 145
Other Aromatic C115 - 135

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in assigning the signals of the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning the signals of the aromatic protons to their corresponding carbons.

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural elucidation of this compound and its derivatives can be achieved.

Theoretical and Computational Investigations on 2 Amino 4 Methylsulfonyl Benzenethiol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other associated properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex systems. scirp.org In a typical DFT study of 2-Amino-4-(methylsulfonyl)benzenethiol, the primary step is geometry optimization. This process systematically alters the molecular structure to find the lowest energy conformation, known as the ground state. scirp.org

The choice of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-31G(d,p), is crucial for obtaining reliable results. scirp.org The functional approximates the exchange-correlation energy, which accounts for the complex electron-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals. Once the geometry is optimized, various properties like total energy, dipole moment, and vibrational frequencies can be calculated. These calculations help in understanding the effects of the amino (-NH2), methylsulfonyl (-SO2CH3), and thiol (-SH) substituents on the benzene (B151609) ring's structure and stability. researchgate.net

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can provide very high accuracy but are typically more computationally demanding than DFT. Techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, such as DLPNO-CCSD(T), are often used to refine the results obtained from DFT calculations or for systems where DFT might not be sufficiently accurate. acs.org For this compound, high-accuracy ab initio calculations could be employed to compute a more precise value for the total electronic energy or to investigate transition states in potential chemical reactions with a higher degree of confidence. acs.org

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Computational methods can predict these arrangements with considerable accuracy.

Below is a table of representative predicted bond lengths and angles for this compound, based on typical values for similar substituted benzene derivatives found in computational studies.

ParameterPredicted ValueDescription
Bond Lengths
C-C (aromatic)~1.39 - 1.41 ÅLength of carbon-carbon bonds within the benzene ring.
C-S (thiol)~1.77 ÅBond length between the aromatic ring and the thiol sulfur atom.
S-H (thiol)~1.34 ÅBond length of the thiol group's sulfur-hydrogen bond.
C-S (sulfonyl)~1.78 ÅBond length between the aromatic ring and the sulfonyl sulfur atom.
S=O (sulfonyl)~1.45 ÅLength of the double bonds between sulfur and oxygen in the sulfonyl group.
C-N (amino)~1.40 ÅBond length between the aromatic ring and the amino nitrogen atom.
Bond Angles
C-C-C (aromatic)~118° - 121°Internal angles of the benzene ring, slightly distorted by substituents.
C-S-H (thiol)~96°Angle within the thiol functional group.
O-S-O (sulfonyl)~120°Angle between the two oxygen atoms and the sulfur atom of the sulfonyl group.
C-S-C (sulfonyl)~104°Angle involving the methyl carbon, sulfonyl sulfur, and aromatic carbon.
C-C-N (amino)~120°Angle between the amino group and the adjacent ring carbons.

Note: These values are illustrative and would be precisely determined through specific DFT calculations for the molecule.

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its torsional angles to identify stable conformers (energy minima) and transition states (saddle points). For this compound, rotation around the C-S (thiol), C-S (sulfonyl), and C-N bonds would be of interest. The analysis would reveal the most stable conformation of the molecule and the energy barriers required to rotate between different conformations. researchgate.net Intramolecular interactions, such as potential hydrogen bonding between the amino and sulfonyl groups, can play a significant role in stabilizing certain conformations. acs.orgsemanticscholar.org

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its chemical reactivity. DFT calculations provide several descriptors that help predict how a molecule will behave in a chemical reaction. nih.gov These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org

HOMO and LUMO Energies : The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. mdpi.com

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from the system.

Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : This global reactivity index quantifies the electron-accepting capability of a molecule. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. nih.govijcrt.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. monash.eduamanote.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and higher polarizability. nih.govnih.gov Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity. osti.gov For this compound, this analysis would involve calculating the energies of these orbitals to predict its stability and reactive nature. The distribution of HOMO and LUMO densities across the molecule would also identify the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

This table is for illustrative purposes. Specific computational data for this compound is not available.

Electrostatic Potential Maps (MEP) for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and predicting its reactive sites. walisongo.ac.id MEPs visualize the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net

Different colors on the MEP surface represent varying potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov

Green: Represents areas with neutral or zero potential.

For this compound, an MEP analysis would reveal the reactive behavior of the molecule by mapping the electron density around the amino (-NH2), sulfonyl (-SO2CH3), and thiol (-SH) functional groups. walisongo.ac.id This would help in predicting how the molecule interacts with other reagents. acs.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Delocalization

In a hypothetical NBO analysis of this compound, one would investigate the interactions between the lone pairs of electrons on the nitrogen, oxygen, and sulfur atoms and the antibonding orbitals of the benzene ring and substituents. This would provide insights into the intramolecular charge transfer and the stability conferred by electron delocalization.

Table 2: Hypothetical NBO Analysis - Donor-Acceptor Interactions

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
Data not available Data not available Data not available
Data not available Data not available Data not available

This table is for illustrative purposes. Specific computational data for this compound is not available.

Global and Local Reactivity Indices (e.g., Electrophilicity, Nucleophilicity, Chemical Hardness, Global Softness)

Global and local reactivity indices, derived from Density Functional Theory (DFT), are used to quantify the chemical reactivity of a molecule. nih.gov These descriptors are calculated using the energies of the HOMO and LUMO. nih.gov

Key global reactivity indices include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of chemical hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as -(ELUMO + EHOMO) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

Nucleophilicity (Nu): Describes the electron-donating capability of a molecule. mdpi.com

These parameters would provide a quantitative measure of the reactivity of this compound. Local reactivity indices, such as Fukui functions, would further pinpoint the most reactive atomic sites within the molecule.

Table 3: Hypothetical Global Reactivity Descriptors

Descriptor Value (eV)
Ionization Potential (I) Data not available
Electron Affinity (A) Data not available
Chemical Hardness (η) Data not available
Global Softness (S) Data not available
Electronegativity (χ) Data not available
Electrophilicity Index (ω) Data not available

This table is for illustrative purposes. Specific computational data for this compound is not available.

Prediction of Spectroscopic Properties (e.g., IR and NMR Spectra)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govsemanticscholar.orgmdpi.com Theoretical calculations of vibrational frequencies (IR) and chemical shifts (NMR) can complement and aid in the interpretation of experimental data. mdpi.comresearchgate.net

For this compound, a computational approach would involve optimizing the molecular geometry and then calculating the vibrational modes and magnetic shielding tensors. nih.gov The predicted IR spectrum would show characteristic peaks for the stretching and bending vibrations of the N-H, S-H, C-S, S=O, and C-H bonds. The calculated 1H and 13C NMR spectra would predict the chemical shifts for the hydrogen and carbon atoms, providing valuable information about the electronic environment of the nuclei. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.comnih.gov By simulating the motions of atoms and molecules, MD can provide insights into conformational changes, intermolecular interactions, and the influence of the environment, such as a solvent, on molecular behavior. osti.govnih.gov

Applications of 2 Amino 4 Methylsulfonyl Benzenethiol As a Strategic Synthetic Intermediate

Role in the Synthesis of Advanced Pharmaceutical Intermediates

The distinct arrangement of amino, thiol, and sulfonyl functional groups makes 2-Amino-4-(methylsulfonyl)benzenethiol a valuable precursor in the pharmaceutical industry. It facilitates the construction of complex molecular architectures found in various therapeutic agents.

Precursor for Metopimazine Intermediates

A significant application of this compound is its role as a key precursor in the synthesis of intermediates for Metopimazine. google.comcolab.ws Metopimazine is a phenothiazine-based antiemetic drug. The synthesis involves a critical C-N/C-S coupling reaction where this compound reacts with o-dichlorobenzene or o-difluorobenzene. google.com This reaction forms the core tricyclic structure of the phenothiazine (B1677639) scaffold, specifically generating 2-methylsulfonyl-10H-phenothiazine, a direct intermediate for Metopimazine. google.com

The process begins with the hydrogenation reduction of 2-nitro-4-methylsulfonyl thiophenol to yield this compound. google.com This intermediate is then coupled with the dihalogenated benzene (B151609) derivative using an iron salt catalyst, a method that offers an environmentally friendly and cost-effective alternative to heavy metal catalysts. google.com

Synthesis of Metopimazine Intermediate
StepReactantsProductKey TransformationReference
12-nitro-4-methylsulfonyl thiophenol, HydrogenThis compoundHydrogenation Reduction google.com
2This compound, o-dichlorobenzene2-methylsulfonyl-10H-phenothiazineIron-catalyzed C-N/C-S Coupling google.com

Enabling Synthesis of β-Aminosulfone Compounds

β-Aminosulfones are recognized as important structural motifs in medicinal chemistry and serve as intermediates for various biologically active compounds, including anti-inflammatory agents like Apremilast. google.com While direct synthesis of β-aminosulfones from this compound is not prominently documented, its constituent functional groups are key components of the broader class of aminosulfone compounds. The presence of both an amino group and a sulfone group within the same molecule makes it a valuable synthon in synthetic strategies aimed at building larger, more complex molecules that may incorporate the β-aminosulfone moiety. google.comresearchgate.net Modern synthetic methods, such as metal-free photosensitized aminosulfonylation of alkenes, provide routes to various β-amino sulfone derivatives, highlighting the pharmaceutical interest in this class of compounds. rsc.org

Building Block for Heterocyclic Drug Scaffolds

The reactivity of the amino and thiol groups positioned ortho to each other makes this compound an ideal building block for various heterocyclic systems, which are foundational to many drug discovery programs. bohrium.com Molecules containing the 2-aminothiophenol (B119425) framework are precursors to benzothiazoles, which exhibit a wide range of biological activities, including antimicrobial and anticonvulsant properties. bohrium.commdpi.com

Furthermore, 2-aminothiophene scaffolds, a related class of compounds, are considered privileged structures in medicinal chemistry due to their broad biological activities and their utility as synthons for other thiophene-containing heterocycles. nih.govnih.gov As demonstrated in the synthesis of the Metopimazine intermediate, the compound readily undergoes cyclization to form the phenothiazine ring system, a prominent scaffold in neuroleptic and antiemetic drugs. google.com

Heterocyclic Scaffolds Derived from Aminothiophenol-type Precursors
Heterocyclic ScaffoldSignificanceRole of PrecursorReference
PhenothiazineCore of neuroleptic and antiemetic drugsDirectly forms the tricyclic ring via C-N/C-S coupling google.com
Benzothiazole (B30560)Found in compounds with antimicrobial, anticonvulsant, and antioxidant activityCondensation with aldehydes, acids, etc., forms the thiazole (B1198619) ring fused to the benzene ring bohrium.commdpi.com
Thiophene DerivativesVersatile building blocks for various therapeutic agentsServes as a synthon for constructing diverse thiophene-containing molecules nih.govnih.gov

Contribution to the Development of Functional Materials

Beyond pharmaceuticals, the unique chemical properties of this compound and related compounds suggest potential applications in the field of materials science.

Precursor for Dyes, Pigments, and Optical Materials (Inference from related compounds)

Aniline (B41778) and its derivatives are fundamental precursors in the synthesis of a vast array of dyes and pigments. yufenggp.com The amino group acts as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light, thus influencing the color and intensity of the dye. The presence of the sulfonyl group can enhance the solubility and wash-fastness of dyes. Research on poly[N,N-(phenylamino)disulfides] has shown that polymerization of aniline derivatives with sulfur-containing reagents can produce polymers with a range of colors, from pale yellow to deep purple, depending on the electronic nature of the substituents on the aromatic ring. acs.org Given these principles, this compound, with its amino, thiol (sulfur source), and electron-withdrawing sulfonyl groups, is a plausible candidate as an intermediate for creating novel dyes and functional optical materials. acs.orgacs.org

Applications in Materials Science Research

Aminothiophenols are versatile compounds for surface modification and polymer synthesis. ontosight.ai The thiol group has a strong affinity for the surfaces of noble metals, such as gold and silver, allowing it to form self-assembled monolayers (SAMs). This property is utilized to functionalize surfaces for sensors, electronics, and biocompatible materials.

In polymer science, aminothiophenols can be used to create functional polymers. For instance, poly(2-aminothiophenol) has been synthesized and fabricated with silver nanoparticles to create materials with antibacterial properties. springerprofessional.de Similarly, 4-aminothiophenol (B129426) has been used to functionalize reduced graphene oxide to create composite materials for applications such as the adsorption of pollutants. troindia.in Aniline-based compounds are also crucial in producing high-performance polymers like polyurethanes. yufenggp.com The multifunctionality of this compound makes it a candidate for developing new polymers and composite materials with tailored electronic, optical, or chemical properties. acs.org

Utilization in Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov this compound and its structural analogs are key precursors for the synthesis of benzothiazoles and benzothiazepines, classes of heterocyclic compounds with significant pharmacological importance. mdpi.comnih.gov Traditional synthetic routes often require harsh conditions, toxic solvents, and long reaction times. nih.gov Modern sustainable methodologies focus on overcoming these drawbacks through techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally benign solvents and catalysts. nih.govscielo.br

The condensation of 2-aminobenzenethiol derivatives with carbonyl compounds is a foundational method for creating the benzothiazole and benzothiazepine (B8601423) scaffolds. scirp.orgnih.gov Green approaches to this transformation have demonstrated significant improvements in efficiency and environmental impact. For instance, the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic reaction medium has been shown to afford high yields of 1,5-benzothiazepines in short reaction times. nih.gov Similarly, microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.govscielo.br The use of water as a solvent and biodegradable catalysts like rice husk activated carbon further aligns these syntheses with green chemistry principles. nih.gov

While direct studies on this compound are limited, its structural similarity to other 2-aminobenzenethiols allows for the extrapolation of these sustainable methods. The electron-withdrawing nature of the methylsulfonyl group may affect reaction kinetics, but the fundamental reaction pathways remain applicable. The following table compares various green synthetic conditions for the synthesis of benzothiazepine derivatives from substituted 2-aminobenzenethiols and chalcones, illustrating the advantages of these modern techniques.

Table 1: Comparison of Green Synthetic Methodologies for Benzothiazepine Synthesis

Catalyst/Medium Solvent Method Time Yield (%) Reference
Ferrous Sulphate Ethanol Ultrasound (40 °C) 1.5 - 2.5 h 85 - 93 nih.gov
Zinc Acetate None Microwave 2 - 3 min 60 - 88 nih.gov
PEG-400 PEG-400 Conventional Heating (60 °C) 55 min >95 nih.gov

These methodologies showcase a significant shift towards more sustainable chemical manufacturing, reducing waste, energy consumption, and the use of hazardous materials. nih.gov The application of such protocols to the synthesis of derivatives from this compound is a promising area for future research.

Development of Novel Synthetic Reagents and Catalysts (Inference from general applications of amines/thiols)

The unique electronic and structural features of this compound make it an attractive precursor for the development of specialized synthetic reagents and catalyst ligands. The combination of a soft thiol donor and a harder amine donor allows it to act as a versatile chelating ligand for various transition metals.

The primary application in this area is the synthesis of N,S-heterocyclic compounds, which can serve as ligands in catalysis. For example, condensation of 2-aminobenzenethiol derivatives can lead to benzothiazoles. These moieties are precursors to N,S-heterocyclic carbenes (NSHCs), a class of ligands that has gained interest in transition metal catalysis. nih.gov Palladium complexes bearing NSHC ligands, for instance, have been synthesized and shown to be effective catalysts for C-C coupling reactions. nih.gov The synthetic pathway involves the initial formation of the benzothiazole ring, followed by functionalization and metalation.

The this compound molecule is particularly interesting for this purpose. The strong electron-withdrawing methylsulfonyl group would significantly modulate the electronic properties of the resulting NSHC ligand. This electronic tuning can have a profound impact on the stability and reactivity of the metal catalyst, potentially leading to enhanced catalytic activity, selectivity, or substrate scope. By altering the electron density at the metal center, the sulfonyl group can influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

The potential of this compound extends to its use as a building block for multidentate ligands. The amino group can be readily functionalized to introduce additional coordinating arms, creating a more complex and rigid ligand framework. Such ligands are highly sought after in asymmetric catalysis, where a well-defined chiral environment around the metal center is crucial for achieving high enantioselectivity.

Table 2: Potential Applications in Reagent and Catalyst Development

Precursor Compound Target Structure Potential Application Role of Functional Groups
This compound Substituted Benzothiazoles Precursor to N,S-heterocyclic carbene (NSHC) ligands Amine and thiol groups cyclize to form the benzothiazole core.
This compound N,S-Bidentate Chelating Ligands Metal sequestration; Catalysis (e.g., cross-coupling) Thiol (soft donor) and Amine (hard donor) coordinate to a metal center.

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Routes for 2-Amino-4-(methylsulfonyl)benzenethiol

The development of novel and efficient synthetic pathways is paramount to unlocking the full potential of this compound. Current multistep syntheses can be lengthy and may not be economically viable for large-scale production. Future research should focus on concise and high-yielding routes.

A plausible starting point for many synthetic approaches is 4-(methylsulfonyl)aniline (B1202210), which can be prepared by the reduction of 1-methanesulfonyl-4-nitrobenzene. The primary challenge lies in the selective introduction of a thiol group at the ortho-position to the amine.

Future synthetic explorations could concentrate on the following areas:

Directed Ortho-Metalation: The amino group of an N-protected 4-(methylsulfonyl)aniline could be used to direct lithiation or other metalation to the ortho-position, followed by quenching with a sulfur electrophile (e.g., S₈, disulfides).

Rearrangement Methodologies: Innovative approaches, such as the aminative rearrangement of O-(arenesulfonyl)hydroxylamines, could provide a novel route to ortho-functionalized sulfonyl anilines. nih.govnih.gov Adapting such a strategy could lead to a direct C-N bond formation ortho to a pre-installed sulfonyl group.

Catalytic C-H Thiolation: The direct C-H functionalization of the 4-(methylsulfonyl)aniline core represents the most atom-economical approach. Research into transition-metal catalysts (e.g., based on palladium, copper, or rhodium) that can selectively activate the C-H bond ortho to the directing amino group for subsequent thiolation is a significant area for development. researchgate.net

A comparison of potential synthetic strategies is outlined in Table 1.

Synthetic StrategyPotential AdvantagesKey Research ChallengesRelevant Precursors
Directed Ortho-Metalation-ThiolationEstablished methodology; good regioselectivity.Requires N-protection/deprotection; use of cryogenic temperatures and organolithium reagents.N-protected 4-(methylsulfonyl)aniline
Rearrangement ReactionsNovel bond formation; potentially complementary regioselectivity to classical methods.Development of specific substrates and reaction conditions; mechanism elucidation.Substituted O-(arenesulfonyl)hydroxylamines
Direct C-H ThiolationHigh atom economy; reduced number of steps.Catalyst design for high regioselectivity and efficiency; overcoming catalyst poisoning by sulfur.4-(methylsulfonyl)aniline

Design and Synthesis of Advanced Derivatives with Tailored Reactivity

The inherent functionality of this compound makes it an ideal scaffold for the synthesis of advanced derivatives. The interplay between the electron-donating amino group and the electron-withdrawing methylsulfonyl group creates a unique electronic environment that can be harnessed to tune the molecule's reactivity. chemistrysteps.comdoubtnut.com

Future work should target the synthesis of derivatives through selective modification of its functional groups:

N-Functionalization: The amino group can be acylated, alkylated, or arylated to modulate its electronic properties and to introduce new functionalities. For example, acylation would decrease its electron-donating strength, thereby influencing the nucleophilicity of the thiol.

S-Functionalization: The thiol group is a key site for derivatization. Alkylation would yield thioethers, while oxidation could produce disulfides, sulfinic acids, or sulfonic acids. These modifications are crucial for applications in materials science and medicinal chemistry.

Ring Substitution: The electronically activated aromatic ring could undergo further electrophilic or nucleophilic aromatic substitution, allowing for the introduction of additional functional groups to fine-tune the molecule's properties.

The primary application of the parent 2-aminothiophenol (B119425) scaffold is in the synthesis of benzothiazoles through condensation with carbonyls or their equivalents. nih.govmdpi.com The strong electron-withdrawing methylsulfonyl group at the C4-position (which becomes the C6-position of the resulting benzothiazole) is expected to significantly influence the chemical properties and biological activity of these heterocyclic derivatives. mdpi.com

Integrated Computational and Experimental Studies for Deeper Mechanistic Understanding

A thorough understanding of the electronic structure and reactivity of this compound is essential for its rational application in synthesis. An integrated approach combining computational modeling and experimental studies will be crucial.

Computational Studies: Density Functional Theory (DFT) calculations can provide deep insights into the molecule's properties. researchgate.netnih.gov Future computational work should focus on:

Molecular Geometry and Electronic Structure: Optimizing the ground-state geometry and mapping the electron density distribution to identify reactive sites.

Frontier Molecular Orbitals: Calculating the energies and distributions of the HOMO and LUMO to predict the molecule's behavior in pericyclic reactions and as a nucleophile/electrophile.

Reaction Pathway Modeling: Simulating the mechanisms of derivatization reactions, such as benzothiazole (B30560) formation, to understand transition states and predict the influence of the methylsulfonyl group on reaction kinetics.

Experimental Studies: Complementary experimental work is needed to validate computational predictions and to quantify the molecule's reactivity.

Spectroscopic Analysis: Detailed NMR, IR, and UV-Vis spectroscopy to characterize the molecule and its derivatives, with results compared against computationally predicted spectra.

pKa Determination: Measuring the acidity of the thiol and the basicity of the amine to quantify the electronic influence of the substituents.

Kinetics Studies: Investigating the reaction rates of derivatization reactions to build a quantitative structure-activity relationship (QSAR) profile.

Table 2 highlights key parameters for a combined computational and experimental investigation.

Area of StudyComputational Method/TheoryExperimental TechniqueAnticipated Insight
Electronic PropertiesDFT, Natural Bond Orbital (NBO) AnalysisCyclic Voltammetry, UV-Vis SpectroscopyRedox potentials, charge distribution, and electronic transitions.
Acidity/BasicityCalculation of Proton AffinitiesPotentiometric Titration, Spectrophotometric pKa DeterminationQuantitative measure of functional group reactivity.
Reaction MechanismsTransition State Searching (e.g., QST2/3)In-situ Reaction Monitoring (NMR, IR), Kinetic Isotope Effect StudiesElucidation of reaction pathways and rate-determining steps.

Expanding Applications in Emerging Fields of Organic Synthesis and Supramolecular Chemistry

The unique trifunctional nature of this compound opens avenues for its application in several cutting-edge areas of chemistry.

Privileged Scaffolds in Medicinal Chemistry: As a highly functionalized 2-aminothiophenol, it is a prime candidate for the synthesis of novel benzothiazoles and related heterocycles. mdpi.comresearchgate.net The strong dipole moment induced by the push-pull substituents may enhance binding to biological targets, making its derivatives interesting for drug discovery programs.

Supramolecular Chemistry and Materials Science: Thiophenols are known to form self-assembled monolayers (SAMs) on gold and other metal surfaces. The amino and methylsulfonyl groups would project from this surface, allowing for the controlled engineering of surface properties, such as hydrophilicity and hydrogen-bonding capability. This could be exploited in the development of sensors, molecular electronics, and biocompatible coatings. nih.gov

Development of Novel Ligands and Catalysts: The presence of both a soft donor (thiol) and a borderline donor (amine) makes the molecule an interesting candidate for a bidentate ligand in coordination chemistry. It could be used to stabilize transition metal catalysts, with the electronic properties of the ligand being readily tunable through derivatization.

Functional Dyes and Probes: The donor-π-acceptor (D-π-A) nature of the molecule suggests potential as a building block for functional dyes. nih.gov Derivatives could exhibit interesting photophysical properties, such as solvatochromism or fluorescence, making them suitable for use as environmental probes or in nonlinear optical materials.

The exploration of these applications will significantly broaden the utility of this versatile chemical building block, paving the way for innovations across multiple scientific disciplines.

Q & A

Q. What are the optimized synthetic routes for 2-Amino-4-(methylsulfonyl)benzenethiol, and how can reaction yields be improved?

The synthesis typically involves multi-step routes starting from toluene derivatives. A common method includes:

Chlorosulfonation : Introducing a sulfonyl group via reaction with chlorosulfonic acid.

Ammonolysis : Substitution of chlorine with an amino group using aqueous ammonia.

Oxidation : Conversion of intermediates to the final sulfonyl derivative using oxidizing agents like hydrogen peroxide.

Optimization strategies:

  • Temperature control : Maintaining 0–5°C during chlorosulfonation minimizes side reactions.
  • Catalysts : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves ammonolysis efficiency.
  • Yield : A reported yield of 83% was achieved under controlled conditions (chlorosulfonation at 0°C, followed by ammonolysis at 50°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 4.2 ppm (NH₂), and δ 3.1 ppm (SO₂CH₃).
    • ¹³C NMR : Sulfonyl carbon appears at ~125 ppm.
  • IR Spectroscopy : Strong S=O stretching vibrations at 1150–1300 cm⁻¹ and N-H stretches at 3300–3500 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 215.23 (C₈H₉NO₄S) confirms molecular weight .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Exposure Limits : Adhere to occupational exposure limits (e.g., 0.5 ppm TWA for benzenethiol analogs) .
  • Protective Measures :
    • Use fume hoods for synthesis.
    • Wear nitrile gloves and chemical-resistant goggles.
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if needed.
    • Skin Contact : Wash with soap and water; monitor for irritation .

Advanced Research Questions

Q. How does this compound interact with metal surfaces, and what are the implications for material science?

  • Adsorption Mechanism :
    • Physisorption : Weak interaction (~0.07 eV) with Au(111) surfaces.
    • Dissociative Adsorption : Energy barrier of 0.22 eV for S-H bond cleavage, releasing H₂ (exothermic by 0.42 eV/H atom).
  • Applications : Potential in designing self-assembled monolayers (SAMs) for sensors or catalysis. Surface interactions can be modeled via DFT calculations .

Q. What metabolic pathways are predicted for this compound in biological systems?

  • Phase I Metabolism :
    • S-Methylation : Conversion to methylsulfinyl derivatives via hepatic enzymes.
    • Oxidation : Sulfonyl groups remain stable, but hydroxylation of the benzene ring may occur.
  • Phase II Metabolism : Conjugation with glucuronic acid or glutathione enhances excretion.
  • Toxicokinetics : High lipophilicity may lead to bioaccumulation; monitor renal clearance .

Q. How can computational methods (e.g., DFT) predict reaction mechanisms involving this compound?

  • DFT Workflow :
    • Geometry Optimization : B3LYP/6-31G* basis set for equilibrium structures.
    • Transition State Analysis : Identify energy barriers for sulfonation or amination steps.
    • Solvent Effects : Include PCM models for aqueous reactions.
  • Case Study : DFT predicted a 0.20 eV energy gain for dissociative adsorption on Au(111), aligning with experimental data .

Q. How should researchers reconcile contradictions in toxicological data (e.g., LC₅₀ variability) for benzenethiol derivatives?

  • Factors Causing Variability :
    • Exposure Duration : 1-hour LC₅₀ in rats (1900 mg/m³) vs. 4-hour LC₅₀ (140 mg/m³).
    • Species Differences : Rabbits show higher dermal LD₅₀ (134 mg/kg) than rats (300 mg/kg).
  • Mitigation : Use standardized OECD guidelines for toxicity assays and validate via in vitro models (e.g., HepG2 cells) .

Q. What environmental degradation pathways are relevant for this compound?

  • Abiotic Degradation :
    • Photolysis : UV exposure cleaves sulfonyl groups, forming sulfonic acids.
    • Hydrolysis : Stable in neutral water but degrades under acidic/basic conditions.
  • Biotic Degradation :
    • Microbial action via Pseudomonas spp. removes amino groups, yielding benzoic acid derivatives.
  • Persistence : Moderate half-life (~30 days in soil); monitor sulfone metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.